N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
This compound is a sulfonyl acetamide derivative featuring a 5,7-dimethyl-substituted benzo[d]thiazole moiety linked to a 4-methoxyphenylsulfonyl group. Its structural uniqueness lies in the combination of these substituents, which differentiates it from other acetamide derivatives in terms of target specificity and physicochemical behavior.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-8-12(2)17-15(9-11)19-18(25-17)20-16(21)10-26(22,23)14-6-4-13(24-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMWSRXHQGFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, known for its various biological properties, and a sulfonamide group that enhances solubility and bioavailability. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dichloromethane or dimethylformamide under controlled conditions to optimize yield and purity. The general synthetic pathway includes:
- Formation of the benzo[d]thiazole core from commercially available precursors.
- Introduction of the sulfonamide group through nucleophilic substitution reactions.
- Final acetamide formation via acylation reactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit potent anticancer activity. For instance, a screening of various thiazole derivatives revealed that specific compounds showed high inhibition rates against several tumor cell lines, including prostate cancer (PC-3) and others targeting tyrosine kinases such as c-Met and EGFR . The structure-activity relationship (SAR) suggests that modifications to the core structure can enhance cytotoxicity.
| Compound | Target Cell Line | Inhibition Rate (%) |
|---|---|---|
| 6c | PC-3 | 85 |
| 11b | c-Met | 90 |
| 15c | EGFR | 78 |
The biological activity of this compound may involve the inhibition of specific enzymes or receptors involved in cell signaling pathways. Compounds containing the benzo[d]thiazole moiety have been shown to inhibit protein kinases, which play critical roles in tumor progression and metastasis .
Neuroprotective Effects
In addition to anticancer properties, related compounds have been investigated for neuroprotective effects against oxidative stress-induced neuroinflammation. Studies indicate that these derivatives can attenuate neuronal death by modulating oxidative stress pathways and inhibiting microglial activation . This suggests potential applications in treating neurodegenerative disorders.
Case Studies
- Antitumor Screening : A study evaluated the cytotoxic effects of various thiazole derivatives on six different tumor cell lines. Compounds were selected based on their high inhibition rates against specific kinases, leading to further investigation into their therapeutic potential .
- Neuroprotection : Research focused on the neuroprotective capabilities of benzimidazole-containing acetamide derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cells, indicating a promising avenue for drug development in neurodegeneration .
Comparison with Similar Compounds
Anti-Cancer Activity
The compound shares structural similarities with quinazoline-sulfonyl acetamides (e.g., 38–40 in ), which exhibit anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines.
Key Insight : The benzo[d]thiazole core may reduce off-target effects compared to quinazoline derivatives, but its anti-cancer efficacy remains to be validated experimentally.
Enzyme Inhibition (MAO-B, BChE)
The benzo[d]thiazole-acetamide scaffold is associated with polypharmacological inhibition of MAO-B and BChE, as seen in (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (IC50 ~0.028 mM for MAO-A) . The target compound’s 4-methoxyphenylsulfonyl group may enhance selectivity for MAO-B over MAO-A due to steric and electronic effects.
Key Insight : The sulfonyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents in safinamide analogs.
Antimicrobial Activity
The 4-methoxyphenylsulfonyl group contrasts with electron-withdrawing substituents (e.g., –Br, –Cl) in antimicrobial acetamides. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (MIC = 13–27 µmol/L) shows enhanced activity due to halogen substituents . The target compound’s methoxy group may reduce antimicrobial potency but improve solubility.
Key Insight : The lack of halogens in the target compound may limit its antimicrobial efficacy but reduce cytotoxicity risks.
Physicochemical Properties
The molecular weight and substituents influence solubility and bioavailability. For instance, piperazinyl-thiazolyl acetamides (e.g., 13–18 in ) exhibit higher molecular weights (408–438 g/mol) and melting points (269–303°C) compared to the target compound.
Key Insight : The target compound’s lower molecular weight and methoxy group may enhance solubility compared to piperazinyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
